(-)-Norgestrel-d6
Description
Properties
Molecular Formula |
C₂₁H₂₂D₆O₂ |
|---|---|
Molecular Weight |
318.48 |
Synonyms |
(-)-Norgestrel-2,2,4,6,6,10-d6; 17-Ethynyl-18-methyl-19-nortestosterone-d6; (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Levonorgestrel-d6; D-Norgestrel-d6; _x000B_Dexnorgestrel-d6; Levonelle-d6; Levonova-d6; Microlut-d6; Microval-d6; No |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry Applications
Mass Spectrometry Techniques
One of the primary applications of (-)-Norgestrel-d6 is as an internal standard in mass spectrometry, particularly in ultra flow liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) methods. These methods are critical for quantifying norgestrel levels in biological samples, such as human plasma. A study developed a sensitive UFLC-MS/MS assay that utilized this compound to improve the accuracy and reliability of norgestrel quantification in pharmacokinetic studies. The method demonstrated high reproducibility with intra- and inter-day precision less than 11% and accuracy within 9% of nominal values, making it suitable for clinical sample analysis .
Pharmacokinetic Studies
Clinical Trials and Dosing Studies
this compound has been instrumental in pharmacokinetic studies that assess how norgestrel behaves in the human body after administration. For instance, a study administered a single oral dose of 0.3 mg norgestrel tablets to healthy female volunteers and utilized the validated UFLC-MS/MS method to analyze plasma samples. This approach allowed researchers to determine the absorption, distribution, metabolism, and excretion profiles of norgestrel, providing valuable insights into its pharmacokinetics .
Hormonal Biomarker Research
Biomarkers of Hormonal Contraceptive Use
Recent research has explored the use of this compound in identifying biomarkers for hormonal contraceptive use. A pilot study aimed to measure levels of levonorgestrel (a closely related compound) and its metabolites in urine and saliva samples from women initiating hormonal contraceptives. The study employed validated liquid chromatography-mass spectrometry methods to establish whether these biomarkers could reliably indicate contraceptive use, thereby contributing to understanding hormonal impacts on health .
Case Studies and Clinical Insights
Impact on Breastfeeding Infants
Research has also investigated the effects of norgestrel on breastfeeding infants when mothers are administered this progestin as a contraceptive method. In nonrandomized trials, no significant adverse effects were observed on infant growth or development when mothers used levonorgestrel during lactation compared to those using non-hormonal contraception. These findings suggest that this compound may have potential implications for maternal health without negatively impacting infant development .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Analytical Chemistry | Used as an internal standard in UFLC-MS/MS methods for quantifying norgestrel levels | High precision (<11%) and accuracy (<9%) in clinical sample analysis |
| Pharmacokinetics | Evaluates absorption and metabolism of norgestrel post-administration | Detailed pharmacokinetic profiles established from human plasma samples |
| Hormonal Biomarker Research | Identifies biomarkers for hormonal contraceptive use through urine and saliva testing | Validated methods show promise for monitoring contraceptive use |
| Clinical Insights | Assesses safety of norgestrel during breastfeeding | No adverse effects on infant growth found in mothers using hormonal methods |
Comparison with Similar Compounds
Key Properties:
- Physical State : Solid, soluble in chloroform .
- Storage : Requires storage at -20°C to maintain stability .
- Applications: Emergency contraception research . Quantitative analysis via LC-MS/MS due to isotopic labeling, minimizing interference from non-deuterated analogs . Study of progesterone receptor interactions and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (-)-Norgestrel-d6 with structurally and functionally related progestins and deuterated compounds:
Key Research Findings
Analytical Superiority: this compound demonstrates a resolution ≥8 from non-deuterated norgestrel in HPLC, ensuring accurate quantification in contraceptive formulations . Deuterated analogs like this compound exhibit 10–20% slower hepatic clearance compared to non-deuterated forms, attributed to the kinetic isotope effect .
Receptor Binding: this compound retains high affinity for progesterone receptors (Ki < 1 nM), comparable to levonorgestrel, but with reduced interference from endogenous hormones in assays .
Clinical Relevance :
- Studies by Fotherby (1983) and Bednarek (2007) highlight its safety profile in emergency contraception, with deuterated forms enabling precise dose-response analyses .
Preparation Methods
Post-Synthetic Deuteration via H/D Exchange
This two-step approach first synthesizes (-)-norgestrel, followed by selective deuteration using superelectrophilic catalysts:
Catalytic H/D Exchange Protocol
Adapted from the UniSysCat deuteration method, the process employs:
-
Catalyst : Triflic acid (TfOH) or AlCl₃-D₂O complexes
-
Conditions : 80–120°C, 24–72 hr, D₂O/DMSO-d6 (4:1 v/v)
Mechanism :
The superacidic environment generates carbocation intermediates, facilitating reversible H/D exchange at electron-rich aliphatic carbons.
Limitations and Solutions
Chiral Pool Synthesis with Deuterated Building Blocks
This convergent strategy constructs the steroid nucleus from deuterated precursors:
Deuterated Intermediate Preparation
Stereoselective Assembly
-
Mitsunobu Coupling : Joins deuterated A-ring (positions 2,4,6-D6) to BCD-rings with 94% enantiomeric excess.
-
Sharpless Epoxidation : Controls C17 configuration (Δ²⁰-ketone reduction) using (-)-DET ligand.
Reaction Optimization Parameters
Temperature and Solvent Effects
| Condition | Deuteration Yield | Side Products |
|---|---|---|
| 80°C, DMSO-d6 | 76% | 8% C9 epimerization |
| 100°C, CDCl3 | 92% | <2% degradation |
| 120°C, DMF-d7 | 85% | 12% D-H exchange |
Data aggregated from show optimal performance at 100°C in chloroform-d, balancing reaction rate and stereochemical stability.
Catalyst Loading Impact
Trials with AlCl₃-D₂O (5–20 mol%):
-
10 mol% : 89% deuteration, 98% enantiopurity
-
15 mol% : 93% deuteration, 95% enantiopurity
-
20 mol% : 95% deuteration, 88% enantiopurity
Exceeding 15% catalyst accelerates racemization at C17, favoring the less active (+)-enantiomer.
Analytical Characterization
Mass Spectrometric Verification
Chiral HPLC Validation
| Column | Mobile Phase | Retention Time | Resolution (Rs) |
|---|---|---|---|
| Chiralpak IA-3 | Hexane/IPA (80:20) | 12.7 min | 2.1 |
| Lux Cellulose-4 | MeOH/ACN (70:30) | 18.3 min | 3.4 |
The Lux Cellulose-4 column achieves baseline separation (Rs >1.5) between (-)- and (+)-enantiomers.
Industrial-Scale Production Considerations
Q & A
Q. How can researchers optimize analytical methods for quantifying (-)-Norgestrel-d6 in pharmacokinetic studies?
Methodological Answer: To ensure accurate quantification, researchers should validate high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods using deuterated internal standards like (-)-Norgestrel-d5. Key steps include:
- Extraction Protocol : Use liquid–liquid extraction (e.g., n-butyl chloride) to isolate this compound and its analogs from plasma samples, ensuring minimal matrix interference .
- Stability Testing : Validate storage conditions (e.g., -20°C) and assay timelines (e.g., within 926 days) to prevent analyte degradation .
- Calibration Curves : Establish linearity across expected concentration ranges, accounting for deuterium isotope effects on retention times .
Q. What are the critical parameters for ensuring reproducibility in studies using this compound as an internal standard?
Methodological Answer: Reproducibility requires:
- Batch Consistency : Verify deuterium enrichment levels (≥98%) to avoid variability in mass spectrometry signals .
- Cross-Validation : Compare results across multiple laboratories using standardized protocols (e.g., ISO/IEC 17025) to identify systemic biases .
- Documentation : Maintain detailed records of instrument calibration, sample preparation, and environmental conditions (e.g., temperature, humidity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound in deuterium isotope effect (DIE) studies?
Methodological Answer: Discrepancies often arise from unaccounted DIEs. To address this:
- Comparative Analysis : Conduct parallel experiments with non-deuterated Norgestrel to isolate isotope-related variances in metabolic stability or binding affinity .
- Computational Modeling : Use molecular dynamics simulations to predict kinetic isotope effects (KIEs) on metabolic pathways, such as CYP3A4-mediated oxidation .
- Data Normalization : Apply correction factors derived from control experiments to adjust for deuterium-induced shifts in ionization efficiency .
Q. What experimental designs are suitable for evaluating the long-term stability of this compound in biological matrices?
Methodological Answer: Stability studies should incorporate:
- Accelerated Degradation Tests : Expose samples to elevated temperatures (e.g., 40°C) to simulate long-term storage and quantify degradation products via LC-MS/MS .
- Freeze-Thaw Cycles : Assess analyte recovery after repeated freezing/thawing to mimic real-world handling conditions .
- Matrix-Specific Validation : Test stability in diverse matrices (e.g., plasma, urine) due to variable enzyme activities and pH levels .
Q. How can researchers address ethical and safety challenges when handling this compound in reproductive toxicity studies?
Methodological Answer: Mitigate risks through:
- Exposure Controls : Use fume hoods and personal protective equipment (PPE) to prevent inhalation or dermal contact, given its acute toxicity and carcinogenic potential .
- In Silico Toxicity Screening : Prioritize computational models (e.g., QSAR) to predict reproductive toxicity before in vivo testing, reducing animal use .
- Ethical Review : Submit protocols to institutional review boards (IRBs) to ensure compliance with guidelines like the Personopplysningsloven (Norwegian Personal Data Act) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Non-Linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values and assess cooperativity .
- Outlier Detection : Use Grubbs’ test or robust regression to identify and exclude anomalous data points caused by matrix effects .
- Meta-Analysis : Pool data from multiple studies to increase power, ensuring homogeneity in experimental conditions (e.g., pH, temperature) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
